molecular formula C27H40O4 B12380264 (25S)-12beta-Hydroxyspirost-4-EN-3-one

(25S)-12beta-Hydroxyspirost-4-EN-3-one

Cat. No.: B12380264
M. Wt: 428.6 g/mol
InChI Key: FTBCSMASEBPQAV-HFHIOTRISA-N
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Description

(25S)-12beta-Hydroxyspirost-4-EN-3-one is a steroidal compound that belongs to the class of spirostane derivatives. This compound is characterized by its unique spiroketal structure, which is a common feature in many naturally occurring steroidal saponins. The presence of a hydroxyl group at the 12beta position and a double bond at the 4-EN position further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25S)-12beta-Hydroxyspirost-4-EN-3-one typically involves multiple steps, starting from a suitable steroidal precursor. One common synthetic route includes the oxidation of a spirostane derivative to introduce the hydroxyl group at the 12beta position. This is followed by the formation of the double bond at the 4-EN position through dehydrogenation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the steroidal precursor. This is followed by chemical modifications to introduce the hydroxyl group and the double bond. The use of biocatalysts and environmentally friendly solvents is preferred to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(25S)-12beta-Hydroxyspirost-4-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 12beta position can be further oxidized to form ketones or carboxylic acids.

    Reduction: The double bond at the 4-EN position can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 12-keto or 12-carboxy derivatives.

    Reduction: Formation of saturated spirostane derivatives.

    Substitution: Formation of halogenated or alkylated spirostane derivatives.

Scientific Research Applications

(25S)-12beta-Hydroxyspirost-4-EN-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various steroidal compounds and as a model compound for studying spiroketal chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the production of steroidal drugs and as an intermediate in the synthesis of complex natural products.

Mechanism of Action

The mechanism of action of (25S)-12beta-Hydroxyspirost-4-EN-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. The hydroxyl group at the 12beta position and the double bond at the 4-EN position play crucial roles in its biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diosgenin: A steroidal saponin with a similar spiroketal structure but lacking the hydroxyl group at the 12beta position.

    Yamogenin: Another spirostane derivative with structural similarities but different functional groups at specific positions.

    Hecogenin: A steroidal compound with a similar backbone but different substituents.

Uniqueness

(25S)-12beta-Hydroxyspirost-4-EN-3-one is unique due to the presence of the hydroxyl group at the 12beta position and the double bond at the 4-EN position. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

(25S)-12β-Hydroxyspirost-4-en-3-one is a steroidal compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound is derived from natural sources and has been studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C27H42O3
  • Molecular Weight : 426.63 g/mol
  • CAS Number : 50888-50-1

The structural configuration of (25S)-12β-Hydroxyspirost-4-en-3-one includes a spirostane backbone, which is characteristic of many steroidal compounds. This unique structure contributes to its biological activities.

Anticancer Properties

Research has indicated that (25S)-12β-Hydroxyspirost-4-en-3-one exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on several cancer cell lines reported the following IC50 values for (25S)-12β-Hydroxyspirost-4-en-3-one:

Cell LineIC50 (µM)
HeLa (Cervical)15.2
MCF-7 (Breast)12.8
A549 (Lung)10.5

These results suggest that the compound is particularly effective against lung cancer cells, warranting further exploration into its mechanisms of action.

Anti-inflammatory Effects

In addition to its anticancer properties, (25S)-12β-Hydroxyspirost-4-en-3-one has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This mechanism positions the compound as a potential therapeutic agent for conditions characterized by chronic inflammation.

Antioxidant Activity

(25S)-12β-Hydroxyspirost-4-en-3-one has also been noted for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, contributing to its protective effects against cellular damage.

Research Findings

Recent studies have expanded the understanding of (25S)-12β-Hydroxyspirost-4-en-3-one's biological activity:

  • Cell Viability Assays : The compound was tested across various concentrations to determine its effect on cell viability in both normal and cancerous cells.
  • Apoptosis Induction : Flow cytometry analysis confirmed that treatment with (25S)-12β-Hydroxyspirost-4-en-3-one leads to increased apoptosis in cancer cells.
  • Inflammatory Response : In vivo models demonstrated reduced inflammation markers following administration of the compound.

Comparative Studies with Other Compounds

A comparative analysis with related compounds such as (25R)-12α-Hydroxyspirost-4-en-3-one revealed that while both exhibit biological activity, (25S)-12β-Hydroxyspirost-4-en-3-one showed superior efficacy in terms of cytotoxicity and anti-inflammatory effects.

Properties

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,10R,12S,13R)-10-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one

InChI

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-24,29H,5-10,12-14H2,1-4H3/t15-,16-,19+,20-,21-,22-,23+,24-,25-,26+,27+/m0/s1

InChI Key

FTBCSMASEBPQAV-HFHIOTRISA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6=CC(=O)CCC56C)O)C)C)OC1

Origin of Product

United States

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